2-(dimethyltriaz-1-en-1-yl)benzoic acid
Description
2-(Dimethyltriaz-1-en-1-yl)benzoic acid is a benzoic acid derivative featuring a dimethyltriazenyl substituent at the ortho position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to the triazenyl moiety’s ability to participate in coordination chemistry, hydrogen bonding, and catalytic processes.
Properties
CAS No. |
1071638-58-8 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethyltriaz-1-en-1-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with dimethyltriazene. One common method includes the use of a coupling reaction where benzoic acid is reacted with dimethyltriazene under controlled conditions to form the desired product. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-(dimethyltriaz-1-en-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(dimethyltriaz-1-en-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(dimethyltriaz-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Binding Affinity and Receptor Interactions
Studies on benzoic acid derivatives with substituents at the ortho position reveal significant variations in receptor binding. For example:
- 2-(4-Methylbenzoyl)benzoic acid and 2-(4-methoxybenzoyl)benzoic acid exhibit lower ΔGbinding values compared to 2-benzoylbenzoic acid, indicating stronger interactions with T1R3 taste receptors due to methyl and methoxy groups enhancing hydrophobic or polar interactions .
- 2-(Dimethyltriaz-1-en-1-yl)benzoic acid likely differs due to the planar, electron-deficient triazenyl group, which may alter hydrogen-bonding capacity or steric hindrance compared to benzoyl derivatives.
Table 1: Substituent Effects on Receptor Binding
| Compound | Substituent | ΔGbinding (kcal/mol) | Key Interactions |
|---|---|---|---|
| 2-Benzoylbenzoic acid | Benzoyl | -8.2 | Van der Waals, π-π stacking |
| 2-(4-Methylbenzoyl)benzoic acid | 4-Methylbenzoyl | -9.1 | Hydrophobic pockets |
| 2-(4-Methoxybenzoyl)benzoic acid | 4-Methoxybenzoyl | -8.9 | Polar interactions (methoxy) |
| This compound | Dimethyltriazenyl | Not reported | Hypothetical: N coordination |
Solubility and Extraction Dynamics
Benzoic acid derivatives exhibit distinct extraction behaviors in emulsion liquid membranes (ELMs):
- Benzoic acid and phenol are extracted rapidly (>98% in 5 minutes) due to high membrane-phase solubility (distribution coefficient m > 1) .
- Acetic acid extraction is slower (m < 1).
Table 2: Extraction Rates and Diffusivity
| Compound | Distribution Coefficient (m) | Effective Diffusivity (cm²/s) |
|---|---|---|
| Benzoic acid | 2.5 | 1.8 × 10⁻⁶ |
| Phenol | 2.1 | 0.9 × 10⁻⁶ |
| Acetic acid | 0.3 | 1.2 × 10⁻⁶ |
| This compound | Not reported | Hypothetical: <1.8 × 10⁻⁶ |
Key Research Findings and Gaps
Electronic Effects : Methoxy and methyl groups enhance receptor binding via polar/hydrophobic interactions , while the triazenyl group’s electron-withdrawing nature may reduce solubility or alter binding modes.
Extraction Limitations : High-molecular-weight substituents (e.g., triazenyl) likely reduce membrane diffusivity compared to simpler derivatives like benzoic acid .
Catalytic Potential: Triazenyl’s coordination ability remains unexplored but could mirror applications seen in N,O-bidentate systems .
Critical Knowledge Gaps:
- No direct studies on this compound’s binding, extraction, or catalytic properties.
- Contradictory evidence on substituent size vs. bioactivity: bulky groups may hinder receptor binding despite enhancing coordination.
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